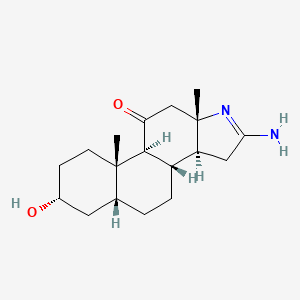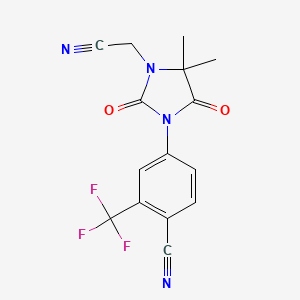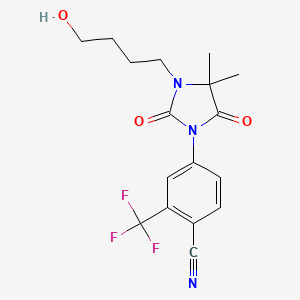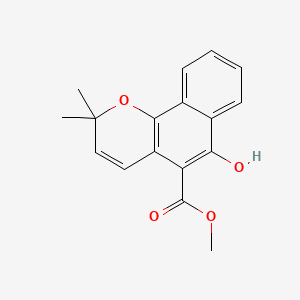
Rubimaillin
Overview
Description
Mollugin is a naturally occurring naphthohydroquinone compound isolated from the roots of Rubia cordifolia, a plant commonly used in traditional Chinese medicine. Mollugin has been found to possess various biological activities, including anti-inflammatory, anti-cancer, and antiviral properties .
Scientific Research Applications
In Vivo
In vivo studies have been conducted to evaluate the efficacy of rubimaillin in treating a variety of diseases. Studies have shown that this compound has anti-inflammatory, anti-cancer, and anti-microbial effects. This compound has been found to be effective in treating inflammation-related diseases, such as arthritis, as well as various types of cancer. In addition, this compound has been found to be effective in treating bacterial infections.
In Vitro
In vitro studies have been conducted to assess the biological activity of rubimaillin and to better understand its mechanism of action. Studies have shown that this compound has a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. In addition, this compound has been found to inhibit the growth of certain types of bacteria and fungi.
Mechanism of Action
Mollugin exerts its effects primarily by inhibiting the NF-κB signaling pathway. It down-regulates NF-κB expression by suppressing tumor necrosis factor-alpha-induced expression of the p65 protein . Mollugin also induces DNA damage in HepG2 cells and increases the expression of phosphorylated H2AX, a marker of DNA damage . Additionally, mollugin enhances the osteogenic effects of bone morphogenetic protein-2 through the p38-Smad signaling pathway .
Biological Activity
Rubimaillin has been found to have a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. In addition, this compound has been found to inhibit the growth of certain types of bacteria and fungi.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively in both in vivo and in vitro systems. Studies have shown that this compound has a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. In addition, this compound has been found to inhibit the expression of various cytokines and chemokines, which are involved in the inflammatory response.
Advantages and Limitations for Lab Experiments
The advantages of using rubimaillin for laboratory experiments include its high efficiency and reproducibility of synthesis as well as its wide range of biological activities. The main limitation of using this compound for laboratory experiments is that its mechanism of action is not fully understood.
Future Directions
The future directions for rubimaillin research include further investigation into its mechanism of action, development of more effective and specific formulations, and exploration of its potential therapeutic applications. In addition, further studies are needed to better understand the pharmacokinetics and pharmacodynamics of this compound and to develop more effective and specific formulations. Furthermore, studies are needed to assess the safety and efficacy of this compound in clinical trials. Finally, further research is needed to explore the potential therapeutic applications of this compound, such as its use in the treatment of cancer and infectious diseases.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Mollugin interacts with various biomolecules, particularly enzymes and proteins involved in the NF-κB signaling pathway . It has been found to significantly inhibit the expression of an NF-κB reporter gene induced by tumor necrosis factor (TNF)-α in a dose-dependent manner . This suggests that Mollugin may interact with and inhibit the function of NF-κB, a key protein involved in cellular inflammatory and immune responses .
Cellular Effects
Mollugin has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, Mollugin has been found to inhibit TNF-α-induced phosphorylation and nuclear translocation of p65, a subunit of NF-κB . This suggests that Mollugin can influence cell signaling pathways and gene expression related to inflammation and immunity .
Molecular Mechanism
Mollugin exerts its effects at the molecular level through several mechanisms. It inhibits TNF-α-induced phosphorylation and nuclear translocation of p65, phosphorylation and degradation of inhibitor of κB (IκBα), and IκB kinase (IKK) phosphorylation . These actions suggest that Mollugin may bind to these biomolecules, inhibiting their activation and subsequently leading to changes in gene expression .
Metabolic Pathways
It is known to interact with enzymes and cofactors in the NF-κB signaling pathway
Preparation Methods
Synthetic Routes and Reaction Conditions
Mollugin can be synthesized through several methods. One effective and concise synthesis involves the use of 1,4-naphthoquinone as a starting material. The process includes the reduction of 1,4-naphthoquinone to 1,4-dihydroxynaphthoquinone, followed by cyclization with dimethyl carbonate in the presence of potassium hydride and 18-crown-6 in tetrahydrofuran . Another method involves the reaction of methyl 1,4-dihydroxy-2-naphthoate with 3-chloro-3-methyl-1-butyne, followed by substitution and cyclization in anhydrous toluene .
Industrial Production Methods
Industrial production of mollugin typically involves the extraction and purification from the roots of Rubia cordifolia using high-speed countercurrent chromatography (HSCCC). This method allows for the isolation of mollugin with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Mollugin undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, mollugin can be oxidized to form oxomollugin, which has been found to inhibit NF-κB activation . Additionally, mollugin can undergo substitution reactions with N-substituted phenyl chloroacetamides or N-substituted aromatic heterocyclic chloroacetamides .
Common Reagents and Conditions
Common reagents used in the reactions involving mollugin include potassium hydride, 18-crown-6, dimethyl carbonate, and anhydrous toluene . These reactions are typically carried out under anhydrous conditions to prevent the degradation of intermediates.
Major Products Formed
The major products formed from the reactions of mollugin include oxomollugin and various mollugin derivatives, such as those substituted with phenyl chloroacetamides .
Comparison with Similar Compounds
Mollugin is unique among similar compounds due to its potent NF-κB inhibitory activity and its ability to induce DNA damage in cancer cells. Similar compounds include:
Furomollugin: A derivative of mollugin with antioxidant and antibacterial properties.
Oxomollugin: An oxidized form of mollugin that inhibits NF-κB activation.
Mollugin-1,2,3-triazole derivatives: Synthesized using copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition, these derivatives exhibit cytotoxicity against various human cancer cell lines.
Mollugin stands out due to its broad range of biological activities and its potential as a therapeutic agent in various fields.
Properties
IUPAC Name |
methyl 6-hydroxy-2,2-dimethylbenzo[h]chromene-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-17(2)9-8-12-13(16(19)20-3)14(18)10-6-4-5-7-11(10)15(12)21-17/h4-9,18H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGATXOTCNBWIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C3=CC=CC=C3C(=C2C(=O)OC)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30204059 | |
| Record name | Rubimaillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30204059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55481-88-4 | |
| Record name | Mollugin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55481-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rubimaillin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055481884 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rubimaillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30204059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 55481-88-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Mollugin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M98N6A8Z2F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(8S,11S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-11-thiophen-2-yl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1680167.png)
![n,n-Dimethyl-1,3,4,5-tetrahydrobenzo[cd]indol-4-amine](/img/structure/B1680171.png)

![3-(cyclopropanecarbonyl)-5-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one](/img/structure/B1680173.png)
![3-(cyclopropanecarbonyl)-8-fluoro-5-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one](/img/structure/B1680174.png)
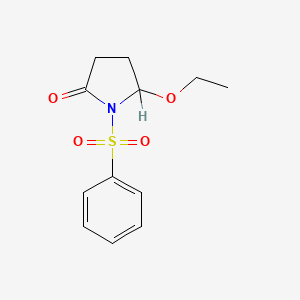
![(8S,10R,13S,14S,17R)-17-hydroxy-13-methyl-10-[(4-methylphenyl)methyl]-17-prop-1-ynyl-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1680178.png)

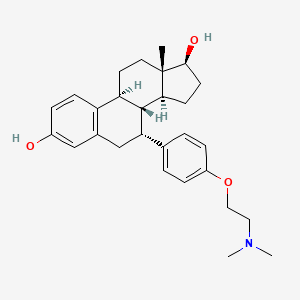
![(8S,11R,13S,14S,17R)-17-hydroxy-13-methyl-11-[4-[[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]methyl]phenyl]-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1680181.png)
